molecular formula C14H16ClF3N2O B4411628 1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride

1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride

Cat. No.: B4411628
M. Wt: 320.74 g/mol
InChI Key: BDDLLPDVBMRGET-UHFFFAOYSA-N
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Description

1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride is a synthetic compound that features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a butyl chain and an imidazole ring

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O.ClH/c15-14(16,17)12-4-3-5-13(10-12)20-9-2-1-7-19-8-6-18-11-19;/h3-6,8,10-11H,1-2,7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDLLPDVBMRGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCN2C=CN=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride typically involves multiple steps:

    Formation of the trifluoromethylphenoxy moiety: This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced to a phenol derivative.

    Attachment of the butyl chain: The phenoxy compound is then reacted with a butyl halide under basic conditions to form the butyl ether.

    Imidazole ring formation: The butyl ether is then subjected to cyclization reactions to form the imidazole ring.

    Hydrochloride salt formation: Finally, the imidazole compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where different substituents can replace hydrogen atoms on the ring. Common reagents include halogens and alkylating agents.

    Coupling Reactions: The phenoxy moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride has several scientific research applications:

    Pharmaceuticals: The compound is studied for its potential as an active pharmaceutical ingredient due to its unique structural features that may impart specific biological activities.

    Agrochemicals: It is explored for use in agrochemicals, particularly as a potential herbicide or pesticide.

    Biological Research: The compound is used in biological research to study its effects on various biological pathways and targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The imidazole ring may also interact with biological targets, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride can be compared with other similar compounds, such as:

    Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.

    Bicalutamide: An anti-androgen with a trifluoromethyl group.

    Omeprazole: A proton pump inhibitor with an imidazole ring.

The uniqueness of this compound lies in its specific combination of a trifluoromethylphenoxy moiety and an imidazole ring, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride
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1-[4-[3-(Trifluoromethyl)phenoxy]butyl]imidazole;hydrochloride

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